molecular formula C22H29NO4 B15244345 Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate

Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate

Cat. No.: B15244345
M. Wt: 371.5 g/mol
InChI Key: DDNPVVYLCZWCEN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate is an organic compound with the molecular formula C20H25NO4. This compound is characterized by its complex structure, which includes ethoxy and dibenzylamino groups. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate typically involves the reaction of dibenzylamine with ethylene oxide to form 2-(dibenzylamino)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-(2-(dibenzylamino)ethoxy)ethanol. Finally, this compound is esterified with ethyl chloroacetate to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets. The dibenzylamino group can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate is unique due to its specific combination of ethoxy and dibenzylamino groups. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility .

Biological Activity

Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The dibenzylamino group is introduced through amination reactions, followed by the addition of ethoxy groups via etherification processes. The final esterification step yields the target compound. Detailed synthetic pathways can vary based on the specific reagents and conditions used.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of ethyl esters have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

Microorganism Activity
Escherichia coliInhibited
Staphylococcus aureusInhibited
Candida albicansInhibited

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, the compound's ability to upregulate pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 has been observed . Flow cytometric analysis further supports these findings, indicating cell cycle arrest in the G1 phase.

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has also been noted. Studies suggest that these compounds can inhibit key inflammatory pathways, potentially through modulation of cytokine production and reduction of oxidative stress markers .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Receptor Interaction : The dibenzylamino moiety may act as a ligand for specific receptors involved in cell signaling.
  • Enzyme Modulation : The compound may inhibit or activate enzymes critical for cellular processes, including those involved in apoptosis and inflammation.
  • Gene Expression Regulation : It may influence transcription factors that regulate genes associated with cell survival and proliferation.

Case Studies

Several studies have reported on the biological activities of structurally related compounds:

  • Study on Antimicrobial Activity : A series of ethyl derivatives were tested against various microbial strains, showing significant inhibition rates comparable to standard antibiotics .
  • Study on Cancer Cell Lines : Research involving MCF-7 breast cancer cells revealed that certain derivatives induced apoptosis through mitochondrial pathways, suggesting potential for therapeutic applications in oncology .
  • Anti-inflammatory Research : Compounds exhibiting structural similarities demonstrated reduced levels of pro-inflammatory cytokines in animal models of inflammation, indicating their potential use in treating inflammatory diseases .

Properties

Molecular Formula

C22H29NO4

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 2-[2-[2-(dibenzylamino)ethoxy]ethoxy]acetate

InChI

InChI=1S/C22H29NO4/c1-2-27-22(24)19-26-16-15-25-14-13-23(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21/h3-12H,2,13-19H2,1H3

InChI Key

DDNPVVYLCZWCEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCOCCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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